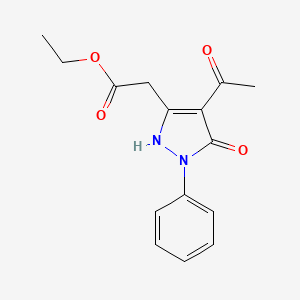

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-acetyl-3-oxo-2-phenyl-1H-pyrazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-3-21-13(19)9-12-14(10(2)18)15(20)17(16-12)11-7-5-4-6-8-11/h4-8,16H,3,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZMAGNIZNAZDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and acetylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The general steps are as follows:

Condensation: Ethyl acetoacetate reacts with phenylhydrazine to form the corresponding hydrazone.

Cyclization: The hydrazone undergoes cyclization to form the pyrazole ring.

Acetylation: The resulting pyrazole is acetylated to introduce the acetyl group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and analgesic drugs.

Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials.

Biological Studies: It is used as a probe to study enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and hydroxyl groups play crucial roles in binding to active sites, influencing the compound’s biological activity. The pyrazole ring structure is essential for its stability and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations :

- The target compound shares the ethyl acetate side chain with the compound in , but differs in substituents (acetyl/hydroxy vs. methoxy/ethoxycarbonyl).

- The diketone substituent in replaces the acetyl group, altering electronic properties and hydrogen-bonding capacity.

Physical and Chemical Properties

Biological Activity

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in medicinal chemistry.

The synthesis of Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate typically involves the following steps:

- Condensation : Ethyl acetoacetate reacts with phenylhydrazine to form a hydrazone.

- Cyclization : The hydrazone undergoes cyclization to form the pyrazole ring.

- Acetylation : The resulting compound is acetylated to introduce the acetyl group at the 4-position.

This compound has a molecular weight of 288.30 g/mol and a CAS number of 2279121-97-8 .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate. Research indicates that compounds with similar structures can inhibit microtubule assembly, which is crucial for cancer cell proliferation. For instance, a study demonstrated that certain pyrazole derivatives could induce apoptosis in breast cancer cells (MDA-MB-231) by enhancing caspase activity and causing morphological changes at concentrations as low as 1 μM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| 7d | MDA-MB-231 | 1 | Apoptosis induction |

| 7h | MDA-MB-231 | 10 | Increased caspase activity |

| 10c | MDA-MB-231 | 2.5 | Cell cycle arrest |

Anti-inflammatory Effects

Ethyl (4-acetyl-5-hydroxy-1-phenyl-1H-pyrazol-3-yl)acetate is also being studied for its anti-inflammatory properties. Pyrazole derivatives have been recognized for their ability to inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs. The presence of hydroxyl and acetyl groups enhances their reactivity and biological efficacy.

Case Studies and Research Findings

A comprehensive review of pyrazole derivatives indicates that their biological activities are largely influenced by structural modifications. For example, studies have shown that modifying substituents on the pyrazole ring can enhance potency against specific cancer cell lines or improve anti-inflammatory effects .

Q & A

Q. Methodological tools :

- Monitor reaction progress using TLC.

- Confirm purity via HPLC (>95%) and structural integrity via (e.g., acetyl proton at δ ~2.5 ppm) and (ester carbonyl at δ ~170 ppm) .

Advanced: How can regioselectivity challenges in pyrazole functionalization be addressed during synthesis?

Regioselectivity in pyrazole systems arises from competing nucleophilic sites. For this compound:

- Steric and electronic control : Use directing groups (e.g., acetyl at C4) to bias reactivity.

- Protecting groups : Temporarily block the hydroxyl group at C5 to prevent undesired side reactions during esterification.

- DFT calculations : Predict electronic density maps to identify reactive sites. Validate experimentally via X-ray crystallography (e.g., SHELXL refinement ).

Basic: What analytical techniques are essential for confirming the structure of this compound?

- NMR spectroscopy : Assign signals for the phenyl ring (δ ~7.3–7.5 ppm), acetyl group (δ ~2.5 ppm), and ester moiety (δ ~4.2 ppm for –CHCH) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 303.1).

- Elemental analysis : Validate C, H, N content (±0.3% theoretical) .

Advanced: How can crystallographic data resolve ambiguities in molecular geometry?

- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and torsion angles. Use SHELX software for structure solution and refinement .

- ORTEP diagrams : Visualize anisotropic displacement parameters to assess thermal motion and disorder .

- Validation : Cross-check with computational models (e.g., Gaussian or DFT) for geometry optimization .

Basic: What are the primary biological screening methods for this compound?

- In vitro assays :

- Antimicrobial activity: Disk diffusion assays against Gram-positive/negative bacteria.

- Anticancer potential: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Dose-response curves : Calculate IC values to quantify potency.

Advanced: How can structure-activity relationship (SAR) studies improve bioactivity?

- Analog synthesis : Modify substituents (e.g., replace phenyl with cyclohexyl for lipophilicity studies ).

- 3D-QSAR modeling : Correlate electronic/steric parameters (e.g., Hammett σ values) with bioactivity data.

- Crystallographic insights : Use hydrogen-bonding patterns (e.g., hydroxyl group at C5) to design derivatives with enhanced target binding .

Basic: How should researchers handle solubility discrepancies in polar vs. nonpolar solvents?

- Solubility testing : Use a gradient of solvents (hexane → ethyl acetate → methanol).

- Co-solvent systems : Employ DMSO-water mixtures for in vitro assays.

- Purification : Recrystallize from ethanol/water (7:3 v/v) to remove hydrophobic impurities .

Advanced: What strategies mitigate data contradictions in reaction yield vs. purity?

- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent, and catalyst loading.

- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring.

- Statistical validation : Apply ANOVA to identify significant factors affecting yield/purity .

Basic: What safety protocols are critical when handling this compound?

- PPE : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis.

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for ingestion .

Advanced: How can computational tools predict metabolic pathways?

- ADMET prediction : Use SwissADME or pkCSM to estimate metabolism by cytochrome P450 enzymes.

- Docking simulations : Map interactions with CYP3A4 active site using AutoDock Vina .

Advanced: How to address crystallographic twinning in high-resolution studies?

- Twin refinement : Use SHELXL’s TWIN/BASF commands to model twinned domains.

- Data merging : Process datasets with HKL-2000 or XDS .

- Validation : Check R and CC to ensure data quality .

Basic: What spectroscopic techniques identify degradation products?

- HPLC-MS : Track degradation under stress conditions (heat, light, pH).

- IR spectroscopy : Detect carbonyl loss (ester hydrolysis) at ~1700 cm .

Advanced: How does the ester group influence reactivity under basic vs. acidic conditions?

- Acidic hydrolysis : Ester converts to carboxylic acid (monitor via ).

- Basic conditions : Saponification yields carboxylate salts, altering solubility.

- Mechanistic probes : Use -labeling to track nucleophilic attack pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.